(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2033186-38-6
VCID: VC3130218
InChI: InChI=1S/C12H20N4O/c1-9-7-11(14-15(9)2)12(17)16-5-3-10(8-13)4-6-16/h7,10H,3-6,8,13H2,1-2H3
SMILES: CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol

(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

CAS No.: 2033186-38-6

Cat. No.: VC3130218

Molecular Formula: C12H20N4O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone - 2033186-38-6

Specification

CAS No. 2033186-38-6
Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
IUPAC Name [4-(aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Standard InChI InChI=1S/C12H20N4O/c1-9-7-11(14-15(9)2)12(17)16-5-3-10(8-13)4-6-16/h7,10H,3-6,8,13H2,1-2H3
Standard InChI Key SQOJPHZYYXWZNW-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN
Canonical SMILES CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN

Introduction

Structural Characteristics

Molecular Composition and Identification

The compound (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone possesses unique structural features that define its chemical identity. Based on structural analysis and comparison with similar compounds, the following properties can be established:

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.31 g/mol
Structural ClassificationHeterocyclic amide
Core ScaffoldsPiperidine and pyrazole rings
Functional GroupsAminomethyl, amide carbonyl, N-methylated pyrazole

The molecular structure features a piperidine ring linked to a pyrazole ring through an amide (methanone) bond. The piperidine component contains an aminomethyl group at position 4, while the pyrazole ring is substituted with methyl groups at positions 1 and 5. This arrangement creates a hybrid structure with both basic (amine) and neutral (amide) functionalities, contributing to its potential biological interactions.

Structural Components

  • Piperidine Ring System: A six-membered saturated heterocyclic ring containing a nitrogen atom, with an aminomethyl group at position 4. This provides a basic center due to the primary amine functionality.

  • Pyrazole Moiety: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with methyl substituents at positions 1 and 5. The 1,5-dimethyl substitution pattern influences the electronic distribution and reactivity of the pyrazole ring.

  • Amide Linkage: The carbonyl group connecting the piperidine and pyrazole rings creates an amide bond, which contributes to the compound's conformational preferences and hydrogen-bonding capabilities.

Comparative analysis with the similar compound (3-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone reveals that the only structural difference is the position of the aminomethyl group on the piperidine ring (position 4 versus position 3).

Physical and Chemical Properties

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureBased on similar pyrazole derivatives
ColorOff-white to light grey powderCommon for similar heterocyclic compounds
Melting PointApproximately 200-220°CExtrapolated from related pyrazole compounds
SolubilitySparingly soluble in polar organic solventsBased on functional group analysis and similar compounds
StabilityLikely stable, possibly light sensitiveComparison with similar pyrazole derivatives

The presence of both hydrophilic (aminomethyl, carbonyl) and hydrophobic (methyl groups, rings) moieties suggests that the compound would exhibit limited water solubility but improved solubility in polar organic solvents such as DMSO, methanol, and acetonitrile.

Chemical Reactivity

The compound possesses several functional groups that contribute to its chemical reactivity profile:

  • Primary Amine Group: The aminomethyl substituent can participate in nucleophilic substitution reactions, form imines with carbonyl compounds, and undergo acylation with acid derivatives.

  • Amide Functionality: The carbonyl group connecting the heterocyclic rings exhibits typical amide reactivity, including hydrolysis under strongly acidic or basic conditions.

  • Pyrazole Ring: The aromatic heterocycle can participate in electrophilic substitution reactions, although the presence of methyl substituents reduces reactivity at the substituted positions.

The combination of these functional groups enables the compound to potentially interact with various biological targets through hydrogen bonding, ionic interactions, and hydrophobic associations.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone would likely involve a convergent approach, building the piperidine and pyrazole fragments separately before connecting them through amide bond formation. Based on typical synthetic strategies for related compounds, the following general pathways can be proposed:

Synthetic StageKey ReactionsComments
Pyrazole SynthesisCyclocondensation of hydrazines with 1,3-dicarbonyl compoundsEstablishes the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid precursor
Piperidine PreparationFunctional group manipulation of 4-cyanopiperidine or similar precursorsCreates the 4-(aminomethyl)piperidine building block
Amide CouplingReaction of acid chloride or using coupling reagents (EDC/HOBt, HATU)Forms the final amide bond between the two fragments
Protecting Group StrategyUse of Boc, Cbz, or Fmoc groups for amine protectionPrevents undesired side reactions during synthesis

The synthesis would require careful control of reaction conditions and purification methods to ensure high purity of the final product. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be employed to monitor reaction progress and product formation.

Specific Synthetic Considerations

A plausible detailed synthetic route would involve:

  • Pyrazole Fragment Synthesis: Preparation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid from appropriate precursors, potentially involving methylation steps to establish the correct substitution pattern.

  • Piperidine Fragment Preparation: Synthesis of 4-(protected-aminomethyl)piperidine, likely starting from 4-(hydroxymethyl)piperidine or 4-cyanopiperidine through reduction and protection steps.

  • Amide Coupling: Activation of the carboxylic acid using coupling reagents followed by reaction with the piperidine amine to form the amide bond.

  • Deprotection: Removal of the protecting group from the aminomethyl function under appropriate conditions to yield the final compound.

This multi-step approach would require optimization of reaction conditions at each stage to maximize yield and minimize formation of side products.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone would typically involve multiple analytical techniques. The expected spectroscopic features are:

Analytical TechniqueExpected Key Features
¹H NMR SpectroscopySignals for methyl groups (δ ~2.0-2.5 ppm), piperidine ring protons (δ ~1.5-3.5 ppm), pyrazole C-H (δ ~5.8-6.2 ppm), and aminomethyl protons (δ ~2.6-2.8 ppm and NH₂ at δ ~1.0-1.5 ppm)
¹³C NMR SpectroscopyCarbonyl carbon (δ ~165-170 ppm), pyrazole carbons (δ ~105-150 ppm), piperidine carbons (δ ~25-50 ppm), and methyl carbons (δ ~10-15 ppm)
Mass SpectrometryMolecular ion peak at m/z 236, with fragmentation patterns characteristic of piperidine and pyrazole ring systems
IR SpectroscopyStrong C=O stretching band (1630-1660 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-H stretching (2800-3000 cm⁻¹)

These spectroscopic properties would be crucial for confirming the structure and purity of the synthesized compound.

Chromatographic Behavior

For analytical and preparative purposes, the chromatographic characteristics of the compound would be important:

Chromatographic MethodExpected Behavior
HPLCRetention influenced by both hydrophobic interactions (rings, methyl groups) and polar interactions (amine, carbonyl)
TLCModerate to high Rf values in polar solvent systems (e.g., DCM/MeOH mixtures)
GC-MSWould require derivatization due to polar amine group

The presence of the basic aminomethyl group would necessitate consideration of pH control during chromatographic analysis to ensure reproducible retention times and peak shapes.

Structural FeaturePotential Biological Significance
Piperidine RingCommon in compounds targeting CNS receptors and enzymes
Pyrazole MoietyPresent in anti-inflammatory, analgesic, and antifungal agents
Aminomethyl GroupProvides potential binding site for interaction with biological targets through hydrogen bonding and ionic interactions
Amide LinkageContributes to conformational rigidity and target recognition

Compounds containing piperidine and pyrazole scaffolds have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and CNS effects.

Research Applications

The compound may find utility in various research contexts:

  • Medicinal Chemistry: As a potential lead compound or structural template for developing novel bioactive molecules targeting specific receptors or enzymes.

  • Structure-Activity Relationship (SAR) Studies: The well-defined structural elements allow for systematic modification to explore effects on biological activity.

  • Chemical Biology: As a probe molecule for investigating biological systems and pathways.

  • Materials Science: Potential applications in coordination chemistry or supramolecular assemblies due to the multiple binding sites.

Modifications on the piperidine or pyrazole rings could significantly affect pharmacological profiles, including potency and selectivity for biological targets.

Structure-Activity Relationships

Key Structural Determinants

Understanding the relationship between the structure of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone and its potential activity requires consideration of several factors:

Structural ElementFunctional SignificancePotential Modification
Position of Aminomethyl GroupInfluences spatial orientation and interaction with binding sitesVariation between positions 3 and 4 on piperidine ring
Pyrazole Substitution PatternAffects electronic distribution and lipophilicityAlternative methyl positions or introduction of different substituents
Amide Bond ConfigurationDetermines conformational preferencesReversal of amide direction or replacement with other linkers
Basicity of AmineImpacts ionization state at physiological pHModification to secondary or tertiary amine

The comparison between the subject compound and (3-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone highlights how subtle structural changes can potentially lead to different biological activities or physicochemical properties.

Comparison with Related Compounds

Examining structurally related compounds provides context for understanding the potential properties of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone:

CompoundStructural RelationshipNotable Differences
(3-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanonePositional isomerAminomethyl at position 3 vs. position 4 on piperidine
(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanoneRegioisomerDifferent pyrazole substitution pattern and connection point
(3-Amino-1H-pyrazol-5-yl)(piperidin-1-yl)methanoneSimplified analogLacks methyl substituents and has amino directly on pyrazole

These structural variations would be expected to result in different three-dimensional arrangements of key functional groups, potentially altering their interactions with biological targets .

Future Research Directions

Synthetic Optimization

Further research on (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone could focus on:

  • Development of efficient and scalable synthetic routes with improved yields and purity.

  • Exploration of green chemistry approaches to reduce environmental impact of synthesis.

  • Investigation of continuous flow chemistry methods for production.

Biological Evaluation

Potential avenues for biological investigation include:

  • Systematic screening against diverse biological targets to identify potential therapeutic applications.

  • Detailed structure-activity relationship studies through synthesis and testing of structural analogs.

  • Mechanistic studies to understand molecular interactions with identified targets.

  • Development of radiolabeled or fluorescently tagged derivatives for binding and distribution studies.

Physical and Computational Studies

Additional research could include:

  • Detailed crystallographic analysis to determine preferred conformations.

  • Computational modeling to predict binding interactions with potential biological targets.

  • Quantitative structure-activity relationship (QSAR) studies to guide future structural modifications.

  • Investigation of formulation strategies to address potential solubility challenges.

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